N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of sulfur, nitrogen, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include tetrahydrothiophene derivatives, purine bases, and piperidine carboxylic acids. Common synthetic routes could involve:
Formation of the tetrahydrothiophene ring: This might involve the oxidation of tetrahydrothiophene to introduce the dioxido group.
Attachment of the purine base: This step could involve nucleophilic substitution reactions to attach the purine moiety to the tetrahydrothiophene ring.
Formation of the piperidine carboxamide: This might involve amide bond formation between the piperidine derivative and the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be further oxidized.
Reduction: The compound can undergo reduction reactions, particularly at the purine and piperidine moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and potential biological activity.
Pharmacology: Studying its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: Exploring its properties for use in advanced materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide would depend on its specific interactions with biological targets. It might involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Pathways involved: Could include signaling pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its combination of these structural features, which might confer unique biological activity or chemical reactivity.
Properties
Molecular Formula |
C15H20N6O3S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(7H-purin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C15H20N6O3S/c22-15(20-11-3-6-25(23,24)7-11)10-1-4-21(5-2-10)14-12-13(17-8-16-12)18-9-19-14/h8-11H,1-7H2,(H,20,22)(H,16,17,18,19) |
InChI Key |
USZZMJVPXOASKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2CCS(=O)(=O)C2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
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